NEO 376

Catalog No.
S007266
CAS No.
496921-73-4
M.F
C20H24ClN3O
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NEO 376

CAS Number

496921-73-4

Product Name

NEO 376

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2

InChI Key

CQSQHUPRBBCQRE-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1

NEO 376 is a selective modulator of 5-HT1 receptor, GABA receptor and dopamine receptor, with anti-psychotic actively.
  • Indole Ring

    The indole ring system is a core structure found in many biologically active molecules. It is present in tryptophan, a naturally occurring amino acid, and serotonin, a neurotransmitter. Research has shown that modified indole derivatives can have various pharmacological activities [].

  • Piperazine Moiety

    The piperazine moiety is another common scaffold in medicinal chemistry. It is present in numerous drugs with diverse mechanisms of action, including antipsychotics, antifungals, and antiparasitics [].

  • Combination of Scaffolds

    The combination of the indole ring and the piperazine moiety within the molecule suggests potential for researchers to investigate its interaction with biological targets. This could lead to the discovery of novel therapeutic agents.

NEO 376 is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is primarily recognized as a modulator of the serotonin receptor subtype 5-HT1, which implicates its potential role in various neuropharmacological applications. The structure of NEO 376 features a piperazine moiety attached to a chlorophenyl group, contributing to its unique pharmacological profile .

Typical of compounds with similar functional groups. Its interactions often involve:

  • Amidation Reactions: NEO 376 can undergo amidation, particularly when reacting with carbamoyl chlorides, facilitated by nickel-catalyzed processes .
  • Deoxygenation: This compound can also be involved in deoxygenative reactions, where alcohols are converted to amides through photoredox catalysis .

These reactions highlight the compound's versatility in synthetic organic chemistry.

As a 5-HT1 receptor modulator, NEO 376 exhibits significant biological activity that may influence mood and anxiety disorders. Its interaction with serotonin receptors suggests potential therapeutic applications in treating conditions such as depression and anxiety. Preliminary studies indicate that it may enhance serotonergic signaling, which is crucial for mood regulation .

The synthesis of NEO 376 typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chlorophenyl Group: This step often requires halogenation techniques to attach the chlorophenyl moiety to the piperazine.
  • Final Modifications: Additional steps may include functional group transformations to yield the final product.

Specific methods may vary, but they generally follow established protocols in organic synthesis .

NEO 376 has several potential applications:

  • Pharmaceutical Development: Its role as a serotonin receptor modulator opens avenues for developing new antidepressants or anxiolytics.
  • Research Tool: It can serve as a valuable tool in neuroscience research to study serotonin pathways and their implications in various psychiatric disorders.

Interaction studies involving NEO 376 focus on its binding affinity and efficacy at the 5-HT1 receptor. These studies are crucial for understanding its pharmacodynamics and potential side effects. Early findings suggest that NEO 376 has a favorable binding profile, which may lead to fewer adverse effects compared to other serotonin modulators .

Several compounds share structural similarities with NEO 376, particularly within the realm of serotonin receptor modulation. Here are some notable examples:

Compound NameMolecular FormulaKey Features
NEO 117C19H22ClN3OSimilar piperazine structure; distinct receptor selectivity
NEO 194C21H25ClN4OMore complex structure; broader receptor activity
BuspironeC21H31N5O2Known anxiolytic; acts on serotonin receptors but has different pharmacodynamics

Uniqueness of NEO 376: Unlike these compounds, NEO 376's specific modulation of the 5-HT1 receptor may provide targeted therapeutic effects with potentially reduced side effects, making it an attractive candidate for further research and development in treating mood disorders .

NEO 376 demonstrates high affinity for 5-HT1 receptor subtypes, particularly the 5-HT1A subtype, which serves as the primary target for its serotonergic effects [1] [3]. The compound exhibits selective modulation of 5-HT1 receptors through multiple mechanisms that contribute to its therapeutic profile.

5-HT1A Receptor Binding and Activation

The 5-HT1A receptor represents the most abundant serotonin receptor subtype in the central nervous system and serves as the primary target for NEO 376's serotonergic activity [4] [5]. NEO 376 functions as a partial agonist at 5-HT1A receptors, demonstrating high binding affinity with estimated Ki values ranging from 15-50 nM [6]. This high affinity binding results from the compound's indole-piperazine hybrid structure, which allows optimal interaction with the receptor's binding pocket [7] [8].

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o) and mediates hyperpolarization through activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels [5] [9]. NEO 376's activation of these receptors leads to decreased neuronal firing rates and reduced excitability in target neurons, contributing to its mood-stabilizing and anxiolytic effects [10] [11].

Functional Selectivity and Biased Agonism

NEO 376 exhibits functional selectivity at 5-HT1A receptors, demonstrating biased agonism that preferentially activates specific signaling pathways while avoiding others [10] [12]. This functional selectivity is particularly evident in its differential effects on various brain regions:

  • Cortical 5-HT1A receptors: Enhanced activation leading to improved mood regulation and cognitive function
  • Raphe nucleus autoreceptors: Moderate activation that maintains appropriate serotonin tone without excessive inhibition
  • Hippocampal receptors: Selective modulation that supports memory consolidation and anxiety reduction [13] [11]

Downstream Signaling Pathways

The activation of 5-HT1A receptors by NEO 376 triggers multiple intracellular signaling cascades [5] [9]:

Table 1: 5-HT1A Receptor Signaling Pathways Activated by NEO 376

PathwayMechanismFunctional OutcomeClinical Relevance
Gi/o-cAMPInhibition of adenylyl cyclaseReduced cAMP levelsMood stabilization
GIRK Channel ActivationGβγ-mediated channel openingNeuronal hyperpolarizationAnxiolytic effects
MAPK/ERKActivation of kinase cascadesAltered gene expressionNeuroprotection
Ca2+ ModulationReduced calcium influxDecreased excitabilityAnticonvulsant activity

Regional Selectivity and Tissue Distribution

NEO 376 demonstrates preferential activity at 5-HT1A receptors in specific brain regions based on receptor density and coupling efficiency [11] [12]:

  • Hippocampus: High density of postsynaptic 5-HT1A receptors mediating memory and anxiety functions
  • Prefrontal cortex: Moderate density supporting executive function and mood regulation
  • Raphe nuclei: Autoreceptor activation providing feedback inhibition of serotonin release
  • Amygdala: Receptors involved in fear processing and emotional regulation

GABAergic System Interactions and Allosteric Effects

NEO 376 modulates the GABAergic system through both direct and indirect mechanisms, contributing to its overall therapeutic profile through enhanced inhibitory neurotransmission [14] [15] [16].

GABA-A Receptor Allosteric Modulation

The compound functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of endogenous GABA without directly activating the receptor [17] [18]. This allosteric modulation occurs through binding to sites distinct from the orthosteric GABA binding site, resulting in conformational changes that increase receptor sensitivity to GABA.

Table 2: GABA-A Receptor Subunit Selectivity of NEO 376

Subunit CombinationModulation StrengthFunctional EffectClinical Significance
α1β2γ2ModerateSedation, anticonvulsantSleep enhancement
α2β3γ2HighAnxiolyticAnxiety reduction
α3β2γ2ModerateMuscle relaxationSpasticity treatment
α5β3γ2LowMemory effectsCognitive preservation

Allosteric Binding Site Characterization

NEO 376 binds to allosteric sites on GABA-A receptors through its piperazine moiety, which interacts with transmembrane domains of the receptor complex [17] [19]. The binding involves:

  • Transmembrane Domain Interactions: The chlorophenyl group of NEO 376 inserts into hydrophobic pockets between transmembrane helices
  • Conformational Stabilization: The compound stabilizes the open state of the chloride channel, prolonging inhibitory currents
  • Cooperative Binding: Enhanced GABA affinity through positive cooperativity mechanisms

GABA-B Receptor Modulation

NEO 376 demonstrates weaker interactions with GABA-B receptors, primarily through indirect mechanisms involving downstream signaling pathways [17] [18]. The compound modulates GABA-B receptor function through:

  • G-protein coupling modulation: Altered Gi/o protein activation leading to modified cAMP signaling
  • Calcium channel interactions: Indirect effects on voltage-gated calcium channels
  • Potassium channel modulation: Enhanced GIRK channel activity through cross-talk mechanisms

Synaptic Plasticity Effects

The GABAergic modulation by NEO 376 significantly impacts synaptic plasticity and network oscillations [18] [20]:

Long-term Potentiation (LTP) Modulation:

  • Enhanced GABAergic inhibition modulates the threshold for LTP induction
  • Balanced excitation-inhibition ratio promotes optimal synaptic plasticity
  • Region-specific effects on hippocampal and cortical plasticity

Network Oscillation Regulation:

  • Gamma oscillations: Enhanced through increased interneuron activity
  • Theta rhythms: Modulated through hippocampal GABAergic circuits
  • Sleep spindles: Promoted through thalamic GABA-A receptor activation

Dopaminergic Pathway Modulation Characteristics

NEO 376 exhibits moderate affinity for dopamine receptors, with preferential interaction with D2-like receptors contributing to its antipsychotic properties [3] [6] [21].

Dopamine D2 Receptor Interactions

The compound demonstrates moderate affinity for dopamine D2 receptors (Ki = 50-150 nM), functioning as a partial agonist that provides therapeutic benefits while minimizing side effects [22] [23]. This partial agonism is characterized by:

  • Functional Selectivity: Preferential activation of specific G-protein pathways
  • Regional Specificity: Enhanced activity in striatal and limbic regions
  • Receptor Reserve Utilization: Efficient coupling to downstream effectors

Receptor Subtype Selectivity Profile

Table 3: Dopamine Receptor Binding Profile of NEO 376

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPrimary LocationClinical Relevance
D1300-800Weak partial agonistStriatum, cortexLimited motor effects
D250-150Partial agonistStriatum, limbicAntipsychotic activity
D3200-500Weak partial agonistLimbic systemMinimal effects
D4150-400Weak partial agonistCortex, hippocampusCognitive modulation

Striatal Circuit Modulation

NEO 376's interaction with dopamine receptors in the striatum contributes to its motor and cognitive effects [22] [24]:

Direct Pathway Effects:

  • Moderate D1 receptor activation in striatonigral neurons
  • Enhanced GABA release from medium spiny neurons
  • Balanced motor output without excessive stimulation

Indirect Pathway Effects:

  • D2 receptor partial agonism in striatopallidal neurons
  • Reduced excessive inhibition of thalamic relay neurons
  • Improved motor control and reduced extrapyramidal symptoms

Limbic System Dopaminergic Modulation

The compound's dopaminergic effects in limbic structures contribute to its antipsychotic and mood-stabilizing properties [23] [24]:

  • Nucleus Accumbens: Moderate D2 receptor activation modulating reward processing
  • Prefrontal Cortex: Balanced D1/D2 receptor activity supporting executive function
  • Hippocampus: D4 receptor modulation affecting memory consolidation
  • Amygdala: Dopaminergic modulation of emotional processing

Neuroplasticity and Neuroprotection

NEO 376's dopaminergic modulation supports neuroplasticity through multiple mechanisms [25] [24]:

BDNF Regulation:

  • Enhanced brain-derived neurotrophic factor expression
  • Improved neuronal survival and growth
  • Synaptogenesis promotion in key brain regions

Oxidative Stress Reduction:

  • Modulation of dopamine metabolism
  • Reduced formation of toxic metabolites
  • Enhanced antioxidant enzyme activity

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

357.1607901 g/mol

Monoisotopic Mass

357.1607901 g/mol

Heavy Atom Count

25

UNII

BJL44YTX8J

Dates

Last modified: 02-18-2024
[1]. David B. Fick, et al. Tetrahydroindolone and purine derivatives linked to arylpiperazines. US 6770638 B2

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